N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound with a molecular formula of C12H17NO3 and a molecular weight of 223.2683 . This compound is known for its unique chemical structure, which includes both methoxy and sulfonamido functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine . This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfonamido groups play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)acetamide: A simpler analog with similar methoxy groups but lacking the sulfonamido group.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with similar structural features.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is unique due to the presence of both methoxy and sulfonamido groups, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C26H30N2O6S |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C26H30N2O6S/c1-19-5-12-23(13-6-19)35(30,31)28(21-8-10-22(32-2)11-9-21)18-26(29)27-16-15-20-7-14-24(33-3)25(17-20)34-4/h5-14,17H,15-16,18H2,1-4H3,(H,27,29) |
InChI Key |
VYRDCESIHZOMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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